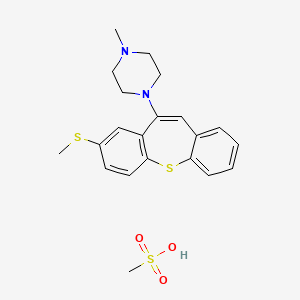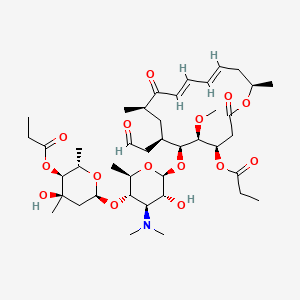
Midecamycin A3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Midecamycin A3 is a macrolide antibiotic produced by the bacterium Streptomyces mycarofaciens. It is part of the midecamycin family, which is known for its effectiveness against Gram-positive bacteria. This compound is particularly noted for its ability to inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Midecamycin A3 is typically synthesized through fermentation processes involving Streptomyces mycarofaciens. The fermentation broth is filtered, and the filtrate undergoes extraction and phase inversion. The resulting solution is then crystallized, and the crystals are dried to obtain high-purity midecamycin .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation followed by advanced filtration techniques such as ceramic-film filtration. This method ensures high yield and purity while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Midecamycin A3 undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation is particularly significant as it can inactivate the antibiotic by adding sugar moieties to its structure .
Common Reagents and Conditions
Glycosylation: Utilizes glycosyltransferases and sugar donors like UDP-glucose and UDP-xylose.
Oxidation and Reduction: Typically involves reagents like NADPH and NADH for enzymatic reactions.
Major Products
The major products formed from these reactions include various glycosylated derivatives of midecamycin, which generally exhibit reduced antimicrobial activity .
Aplicaciones Científicas De Investigación
Midecamycin A3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying macrolide antibiotics and their interactions with bacterial ribosomes.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its potential in treating infections caused by Gram-positive bacteria.
Industry: Utilized in the development of new antibiotics and in quality control processes for pharmaceutical production
Mecanismo De Acción
Midecamycin A3 exerts its effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This prevents the formation of peptide bonds and the translocation of the growing peptide chain, ultimately leading to bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different spectrum of activity.
Clarithromycin: Known for its enhanced stability and broader spectrum compared to midecamycin.
Azithromycin: Noted for its longer half-life and better tissue penetration.
Uniqueness
Midecamycin A3 is unique due to its specific structural modifications, such as the acetoxy group at position 9 of the 16-membered ring. These modifications contribute to its distinct pharmacokinetic properties and activity profile .
Propiedades
Número CAS |
36025-69-1 |
|---|---|
Fórmula molecular |
C41H65NO15 |
Peso molecular |
812.0 g/mol |
Nombre IUPAC |
[(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2S,4R,5S,6S)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate |
InChI |
InChI=1S/C41H65NO15/c1-11-30(45)54-29-21-32(47)51-24(4)16-14-13-15-17-28(44)23(3)20-27(18-19-43)37(38(29)50-10)57-40-35(48)34(42(8)9)36(25(5)53-40)56-33-22-41(7,49)39(26(6)52-33)55-31(46)12-2/h13-15,17,19,23-27,29,33-40,48-49H,11-12,16,18,20-22H2,1-10H3/b14-13+,17-15+/t23-,24-,25-,26+,27+,29-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 |
Clave InChI |
POOQYAXQHUANTP-BCGBQJBESA-N |
SMILES isomérico |
CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)C |
SMILES canónico |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(=O)C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


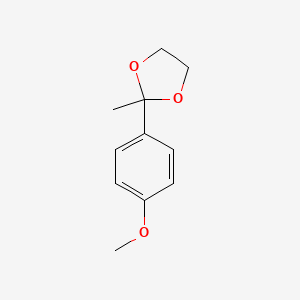
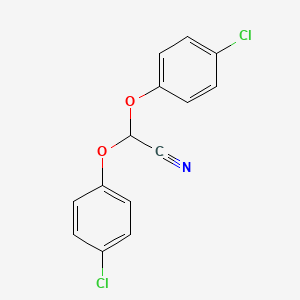
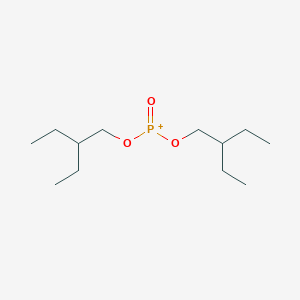
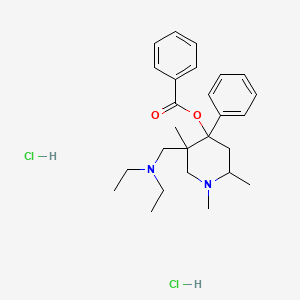

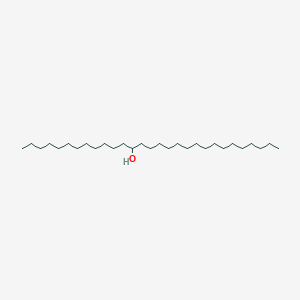


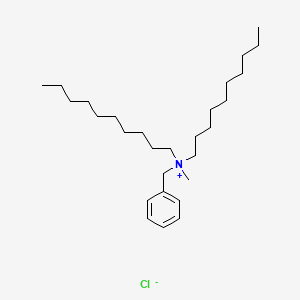
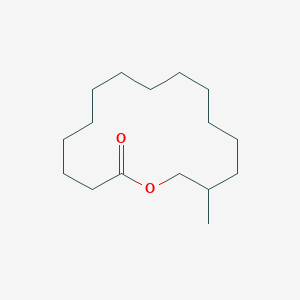
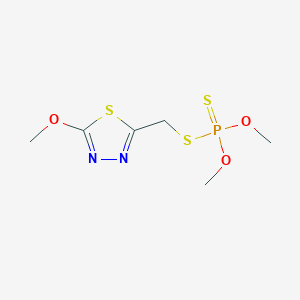
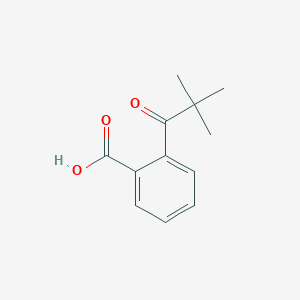
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
